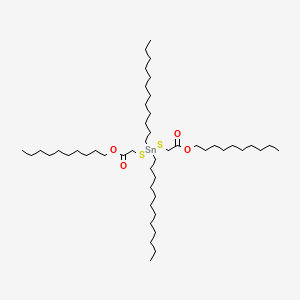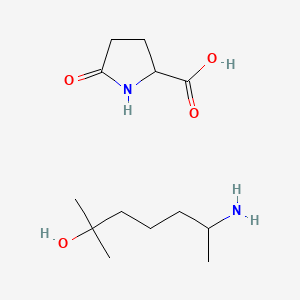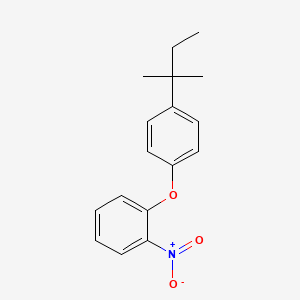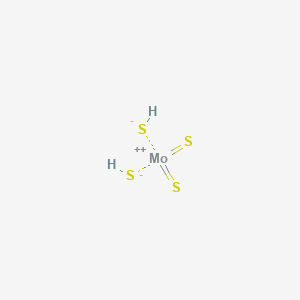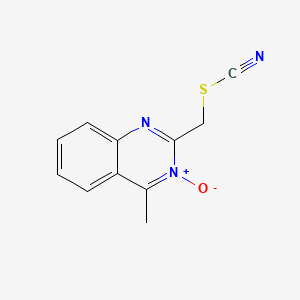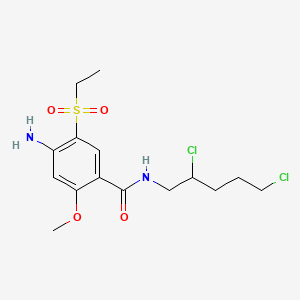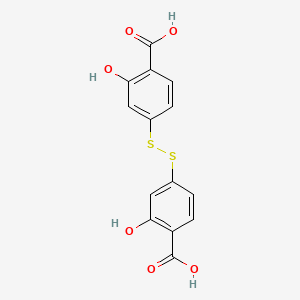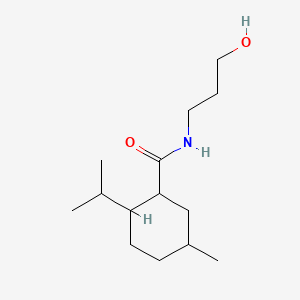
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide is a chemical compound with a complex structure that includes a cyclohexane ring substituted with hydroxypropyl, isopropyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxypropylamine with 2-(isopropyl)-5-methylcyclohexanecarboxylic acid under specific conditions to form the desired amide. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or halides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the isopropyl and methyl groups contribute to its hydrophobic interactions. These interactions can affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Hydroxypropyl)-2-(isopropyl)cyclohexanecarboxamide
- N-(3-Hydroxypropyl)-5-methylcyclohexanecarboxamide
- N-(3-Hydroxypropyl)-2-methylcyclohexanecarboxamide
Uniqueness
N-(3-Hydroxypropyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide is unique due to the specific combination of substituents on the cyclohexane ring
Propiedades
Número CAS |
39668-76-3 |
|---|---|
Fórmula molecular |
C14H27NO2 |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H27NO2/c1-10(2)12-6-5-11(3)9-13(12)14(17)15-7-4-8-16/h10-13,16H,4-9H2,1-3H3,(H,15,17) |
Clave InChI |
VBXWUOYNNYFRAX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)C(=O)NCCCO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



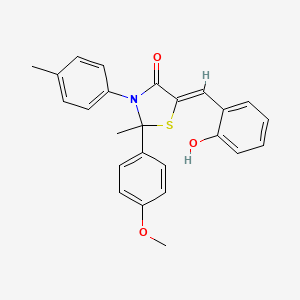
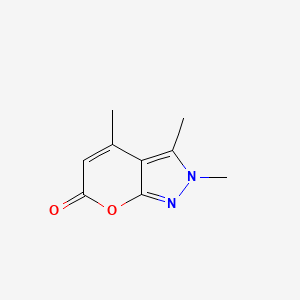
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)
